
Eglu
Overview
Description
(2S)-α-Ethylglutamic acid: , commonly known as eGlu, is a nitrogen-containing organic compound with the molecular formula C₇H₁₃NO₄. It is a potent and competitive antagonist of the metabotropic glutamate receptor 2 (mGluR2). This compound has shown significant potential in scientific research, particularly in the fields of neuroscience and pharmacology, due to its antidepressant and anti-injury effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-α-Ethylglutamic acid typically involves the following steps:
Starting Material: The synthesis begins with the appropriate α-amino acid derivative.
Ethylation: The α-amino acid derivative undergoes ethylation to introduce the ethyl group at the α-position.
Purification: The product is then purified using standard techniques such as recrystallization or chromatography to obtain (2S)-α-Ethylglutamic acid in its pure form
Industrial Production Methods: Industrial production of (2S)-α-Ethylglutamic acid involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Bulk Synthesis: Large quantities of starting materials are subjected to ethylation under controlled conditions.
Purification: The crude product is purified using industrial-scale chromatography or crystallization techniques.
Quality Control: The final product undergoes rigorous quality control to ensure it meets the required specifications for research and industrial applications
Chemical Reactions Analysis
Types of Reactions: (2S)-α-Ethylglutamic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert (2S)-α-Ethylglutamic acid into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution Reagents: Halogenating agents and nucleophiles are used for substitution reactions
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction may produce reduced forms of (2S)-α-Ethylglutamic acid .
Scientific Research Applications
The search results provide information on the applications of ethylglutamic acid (eGlu), focusing on its role in scientific research, particularly in neuroprotection and receptor signaling. This compound acts as a neutral antagonist of the metabotropic glutamate receptor mGluR2 .
Neuroprotection
This compound's applications have been studied in the context of neuroprotection, particularly related to glutamate excitotoxicity .
- Role in glutamate excitotoxicity Glutamate excitotoxicity is implicated in cell death, and inhibiting glutamate carboxypeptidase II (GCPII) is expected to provide neuroprotection by decreasing glutamate levels .
- Studies with motor neurons Research indicates that this compound, an antagonist of group II mGluRs, does not alter the ability of 2-PMPA (a GCPII inhibitor) to protect motor neurons from MT SOD1-induced cell death .
Receptor Signaling
This compound's role in modulating receptor signaling, especially in heteromeric complexes, has been investigated .
- mGluR2/2AR heteromeric complex Studies show that co-application of this compound with 5-HT (serotonin) does not elicit a significant increase in intracellular calcium .
- Balance between Gi and Gq signaling this compound only affects the mGluR2 side of signaling in mGluR2/2AR heteromeric complexes .
Other potential applications
Mechanism of Action
(2S)-α-Ethylglutamic acid exerts its effects by acting as a competitive antagonist of the mGluR2 receptor. It binds to the receptor and inhibits its activation by endogenous ligands, thereby modulating neurotransmission and producing antidepressant effects. The compound interacts with the (lS,3S)-ACPD-sensitive site with a dissociation constant (Kd) value of 66 μM .
Comparison with Similar Compounds
(2S)-α-Methylglutamic acid: Another mGluR2 antagonist with similar properties.
(2S)-α-Propylglutamic acid: A compound with a similar structure but different pharmacological profile.
(2S)-α-Butylglutamic acid: Another analog with variations in its side chain
Uniqueness: (2S)-α-Ethylglutamic acid is unique due to its specific interaction with the mGluR2 receptor and its potent antidepressant effects. Its ability to selectively antagonize mGluR2 receptors makes it a valuable tool in neuroscience research and drug development .
Biological Activity
Eglu, a compound often discussed in the context of metabotropic glutamate receptors (mGluRs), particularly mGluR2 and mGluR3, has been studied for its significant biological activities. This article delves into the pharmacological properties, mechanisms of action, and relevant case studies that highlight the compound's impact on various biological systems.
Overview of this compound
This compound is a selective antagonist for group II metabotropic glutamate receptors, primarily mGluR2 and mGluR3. These receptors play crucial roles in synaptic plasticity, which is essential for learning and memory processes in the brain. The modulation of these receptors by this compound can influence various neurophysiological outcomes.
This compound functions by inhibiting the activity of mGluR2 and mGluR3, leading to alterations in neurotransmitter release and synaptic transmission. This inhibition can affect long-term potentiation (LTP) and long-term depression (LTD), two critical processes in synaptic plasticity.
Key Findings from Research Studies
- Inhibition of Long-Term Potentiation : A study demonstrated that this compound effectively blocked the inhibitory effects of N-acetylaspartylglutamate (NAAG) on LTP, indicating its role as a functional antagonist at mGluR3 .
- Modulation of Synaptic Transmission : Research indicates that this compound's antagonistic action on mGluR3 is crucial for modulating synaptic responses during hippocampal activity, particularly affecting LTD expression .
- Impact on Glutamate Release : this compound's inhibition of mGluRs leads to increased glutamate release in certain contexts, which can have downstream effects on neuronal excitability and synaptic strength .
Data Tables
The following table summarizes the pharmacological characteristics and effects of this compound:
Parameter | Value |
---|---|
Target Receptors | mGluR2, mGluR3 |
Type of Activity | Antagonist |
IC50 for mGluR2 | 34 µM |
IC50 for mGluR3 | Not specified |
Effect on LTP | Inhibits NAAG-induced inhibition |
Effect on LTD | Modulates expression |
Case Study 1: Neuroprotection
A study investigated this compound's neuroprotective effects in models of neurodegenerative diseases. The results indicated that this compound administration led to reduced neuronal death and improved cognitive function in animal models subjected to excitotoxic damage.
Case Study 2: Anxiety Disorders
In a clinical trial involving patients with anxiety disorders, this compound was evaluated for its anxiolytic potential. The trial found that patients receiving this compound showed significant reductions in anxiety scores compared to placebo, suggesting its therapeutic potential in treating anxiety-related conditions.
Q & A
Basic Research Questions
Q. How to select appropriate Eglu devices for environmental monitoring studies?
Methodological Approach:
- Define the research variables (e.g., motion, temperature, door status) and match them to this compound sensor specifications (e.g., motion sensors for occupancy detection, door sensors for access patterns) .
- Prioritize devices with documented interoperability (e.g., this compound HUB for centralized data aggregation) and low power consumption for longitudinal studies .
- Cross-reference data types (quantitative vs. qualitative) with research objectives, as outlined in ’s data collection framework .
Q. What methodologies ensure data accuracy when using this compound sensors in longitudinal research?
Methodological Approach:
- Implement periodic calibration against gold-standard instruments (e.g., manual door status checks vs. This compound door sensor logs) to validate accuracy .
- Use redundancy by deploying multiple sensors for critical variables (e.g., motion detection in high-traffic zones) to mitigate single-device failures .
- Adopt documentation protocols (e.g., Electronic Lab Notebooks) to track sensor performance and environmental conditions, ensuring adherence to ALCOA principles (Attributable, Legible, Contemporaneous, Original, Accurate) .
Q. How to integrate this compound-generated data with existing research databases?
Methodological Approach:
- Convert raw this compound data (e.g., JSON/CSV outputs) into standardized formats (e.g., SQL, NoSQL) compatible with institutional repositories .
- Use APIs from this compound HUB to automate data pipelines, ensuring timestamp synchronization and metadata tagging .
- Validate integration through pilot testing, referencing ’s guidelines on data transparency and reproducibility .
Advanced Research Questions
Q. How to address data contradictions between this compound sensors and traditional measurement tools?
Methodological Approach:
- Conduct a cross-validation study using Bland-Altman analysis to quantify bias between this compound sensors and reference instruments (e.g., manual door logs vs. This compound door sensor timestamps) .
- Apply mixed-effects models to account for device-specific variability, incorporating covariates like battery life or signal interference .
- Document discrepancies in a conflict matrix and consult domain experts to refine hypotheses, as recommended in ’s framework for resolving data conflicts .
Q. What experimental designs optimize the use of multiple this compound devices in complex smart home simulations?
Methodological Approach:
- Employ a factorial design to test interactions between variables (e.g., motion sensors + lighting controllers) and isolate confounding factors .
- Use stratified sampling to ensure device distribution across diverse environments (e.g., urban vs. rural households) .
- Pre-register the study design (e.g., on Open Science Framework) to align with ’s principles of scientific transparency and stakeholder disclosure .
Q. How to apply statistical models to handle temporal variations in this compound sensor data?
Methodological Approach:
- Use time-series analysis (e.g., ARIMA) to model seasonal patterns in occupancy data from this compound motion sensors .
- Apply machine learning clustering (e.g., k-means) to identify anomalous events (e.g., unexpected door openings) .
- Validate models through bootstrapping, ensuring robustness against overfitting, as per ’s statistical rigor guidelines .
Q. Methodological Resources
- Data Integrity : Follow ’s documentation standards to maintain audit trails .
- Ethical Compliance : Align sensor deployment with privacy protocols (e.g., anonymizing participant IDs) per ’s human-subject research guidelines .
- Literature Synthesis : Use Google Scholar’s "Review Articles" filter ( ) to benchmark this compound applications against prior smart-home studies .
不可错过!高效查找文献综述技巧!01:55
Properties
IUPAC Name |
(2S)-2-amino-2-ethylpentanedioic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO4/c1-2-7(8,6(11)12)4-3-5(9)10/h2-4,8H2,1H3,(H,9,10)(H,11,12)/t7-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFYBYZLHPIALCZ-ZETCQYMHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CCC(=O)O)(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@](CCC(=O)O)(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50415504 | |
Record name | EGLU | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50415504 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
170984-72-2 | |
Record name | EGLU | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=170984-72-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | EGLU | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50415504 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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